molecular formula C17H22N2O2S B2850871 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2309587-47-9

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2850871
CAS RN: 2309587-47-9
M. Wt: 318.44
InChI Key: XGDKXARYHBQCHT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea involves the inhibition of various enzymes such as topoisomerase II, cyclooxygenase-2, and 5-lipoxygenase. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ) which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also reduces the expression of pro-inflammatory cytokines and chemokines and increases the expression of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments include its unique mechanism of action, its ability to inhibit multiple enzymes, and its potential therapeutic properties in various diseases. The limitations include the need for further studies to determine its safety and efficacy in humans and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea. These include the evaluation of its safety and efficacy in humans, the determination of its pharmacokinetics and pharmacodynamics, and the identification of its potential therapeutic targets in various diseases. Further studies are also needed to optimize its synthesis method and to develop analogs with improved properties.

Synthesis Methods

The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea involves the reaction of 1-naphthalenemethylamine and 2-chloro-4-methylsulfanylbutyl isocyanate. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and diabetes. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

1-(2-hydroxy-4-methylsulfanylbutyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-22-10-9-15(20)12-19-17(21)18-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,15,20H,9-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDKXARYHBQCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(naphthalen-1-yl)methyl]urea

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